Cas no 87562-14-9 (Randaiol)

Randaiol structure
Randaiol structure
Product Name:Randaiol
CAS-Nr.:87562-14-9
MF:C15H14O3
MW:242.269864559174
CID:1080913
PubChem ID:13337243
Update Time:2024-10-26

Randaiol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Randaiol
    • 5'-Allyl-2,2',5-biphenyltriol
    • Magnotriol
    • Magnotriol A
    • [ "Magnotriol A" ]
    • 5′-(2-Propen-1-yl)[1,1′-biphenyl]-2,2′,5-triol (ACI)
    • [1,1′-Biphenyl]-2,2′,5-triol, 5′-(2-propenyl)- (9CI)
    • HY-N1531
    • FS-8678
    • CS-0017080
    • 87562-14-9
    • DTXSID701318736
    • AKOS032948971
    • 2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol
    • 2-(5-allyl-2-hydroxy-phenyl)benzene-1,4-diol
    • CHEMBL555924
    • SCHEMBL24922822
    • DA-70176
    • [1,1'-Biphenyl]-2,2',5-triol, 5'-(2-propenyl)-
    • Inchi: 1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2
    • InChI-Schlüssel: KIQCVMGDSBIIGW-UHFFFAOYSA-N
    • Lächelt: OC1C=C(C2C(O)=CC=C(CC=C)C=2)C(O)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 242.09400
  • Monoisotopenmasse: 242.094294304g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 279
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topologische Polaroberfläche: 60.7Ų

Experimentelle Eigenschaften

  • Farbe/Form: Oil
  • Dichte: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 99-100 ºC
  • Siedepunkt: 440.1±45.0 °C at 760 mmHg
  • Flammpunkt: 214.0±23.3 °C
  • Löslichkeit: Sehr leicht löslich (0,12 g/l) (25°C),
  • PSA: 60.69000
  • LogP: 3.19890
  • Dampfdruck: 0.0±1.1 mmHg at 25°C

Randaiol Sicherheitsinformationen

Randaiol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5413-5 mg
Randaiol
87562-14-9
5mg
¥3865.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R32640-5mg
Randaiol
87562-14-9
5mg
¥4000.0 2021-09-08
ChemFaces
CFN96098-5mg
Randaiol
87562-14-9 >=98%
5mg
$333 2023-09-19
ChemFaces
CFN96098-5mg
Randaiol
87562-14-9 >=98%
5mg
$333 2021-07-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1086941-5mg
Randaiol
87562-14-9 98%
5mg
¥2151.00 2024-04-27
TargetMol Chemicals
TN5413-5 mg
Randaiol
87562-14-9 98%
5mg
¥ 7,980 2023-07-10
TargetMol Chemicals
TN5413-1 mL * 10 mM (in DMSO)
Randaiol
87562-14-9 98%
1 mL * 10 mM (in DMSO)
¥ 9800 2023-09-15
TargetMol Chemicals
TN5413-5mg
Randaiol
87562-14-9
5mg
¥ 7980 2024-07-19
A2B Chem LLC
AI58640-5mg
Randaiol
87562-14-9
5mg
$494.00 2024-04-19
TargetMol Chemicals
TN5413-1 ml * 10 mm
Randaiol
87562-14-9
1 ml * 10 mm
¥ 9800 2024-07-19

Randaiol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
2.2 Reagents: Water
3.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
3.2 Reagents: Water
Referenz
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  12 h, 0 °C
1.2 Reagents: Acetic acid ,  Zinc Solvents: Diethyl ether ;  12 h, 0 °C
2.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  16 h, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
3.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
5.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
5.2 Reagents: Water
6.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
6.2 Reagents: Water
Referenz
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Water
Referenz
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
1.2 Reagents: Water
2.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
2.2 Reagents: Water
Referenz
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
3.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
3.2 Reagents: Water
4.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
4.2 Reagents: Water
Referenz
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Bromine ;  1 h, 0 °C → rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
2.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
4.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
4.2 Reagents: Water
5.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
5.2 Reagents: Water
Referenz
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
2.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
4.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
4.2 Reagents: Water
5.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
5.2 Reagents: Water
Referenz
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, rt
2.1 Reagents: Acetic acid ,  Bromine ;  1 h, 0 °C → rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
3.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
5.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
5.2 Reagents: Water
6.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
6.2 Reagents: Water
Referenz
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Randaiol Raw materials

Randaiol Preparation Products

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